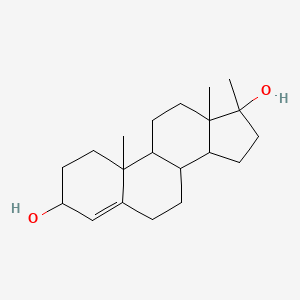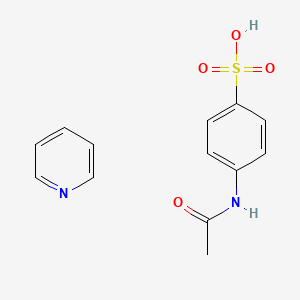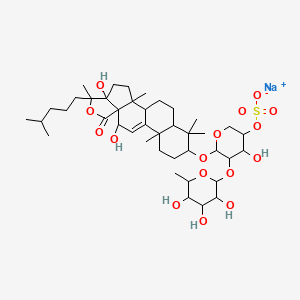
Methanediol dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
メタノールジプロパノエートは、メタノールとプロピオン酸のエステル化反応によって合成することができます。この反応は通常、硫酸などの触媒を使用してエステル化プロセスを促進します。反応は還流条件下で行われ、反応物を目的の生成物に完全に変換することが保証されます。
工業生産方法
工業的な設定では、メタノールジプロパノエートの生産には、反応条件を最適化し、収率を高めるために連続フロー反応器が使用される場合があります。高度な触媒と精製技術の使用により、さまざまな用途に適した高純度のメタノールジプロパノエートが生産されます。
化学反応の分析
反応の種類
メタノールジプロパノエートは、次のものを含むいくつかの種類の化学反応を起こします。
加水分解: メタノールジプロパノエートのエステル結合は、水と酸または塩基触媒の存在下で加水分解され、メタノールとプロピオン酸が生成されます。
酸化: 特定の条件下では、メタノールジプロパノエートは酸化反応を起こし、さまざまな酸化生成物が生成されます。
置換: メタノールジプロパノエートのエステル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
加水分解: 水溶媒を用いた酸性または塩基性条件。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
置換: 適切な触媒の存在下のアミンやアルコールなどの求核剤。
生成される主な生成物
加水分解: メタノールとプロピオン酸。
酸化: 特定の条件に応じて、さまざまな酸化生成物。
置換: 異なる官能基を持つ置換エステル。
科学的研究の応用
メタノールジプロパノエートは、次のものを含むいくつかの科学研究における応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成のための構成要素として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と医薬品化合物の合成のための前駆体として調査されています。
産業: ポリマー、樹脂、その他の工業用化学品の製造に使用されています。
作用機序
メタノールジプロパノエートの作用機序は、さまざまな分子標的および経路との相互作用を含みます。化合物のエステル結合は加水分解され、メタノールとプロピオン酸を放出し、それらはさらなる生化学反応に関与することができます。特定の分子標的および経路は、化合物を使用する状況、たとえば、生物系または工業プロセスによって異なります。
類似の化合物との比較
類似の化合物
メタノールジアセテート: メタノールの別のジエステルですが、プロピオン酸の代わりに酢酸を使用しています。
メタノールジブチレート: 酪酸を用いたメタノールのジエステル。
メタノールジメチレート: ギ酸を用いたメタノールのジエステル。
独自性
メタノールジプロパノエートは、プロピオン酸由来の特定のエステル基のために独特です。これらは、他の類似の化合物と比較して、独特の化学的性質と反応性を付与します。その特定の構造と反応性は、有機合成および工業プロセスにおける特定の用途に適しています。
類似化合物との比較
Similar Compounds
Methanediol diacetate: Another diester of methanediol, but with acetic acid instead of propanoic acid.
Methanediol dibutanoate: A diester of methanediol with butanoic acid.
Methanediol dimethanoate: A diester of methanediol with methanoic acid.
Uniqueness
Methanediol dipropanoate is unique due to its specific ester groups derived from propanoic acid, which impart distinct chemical properties and reactivity compared to other similar compounds. Its specific structure and reactivity make it suitable for particular applications in organic synthesis and industrial processes.
特性
CAS番号 |
7044-96-4 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
propanoyloxymethyl propanoate |
InChI |
InChI=1S/C7H12O4/c1-3-6(8)10-5-11-7(9)4-2/h3-5H2,1-2H3 |
InChIキー |
RYFCKWOMDKDLEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCOC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
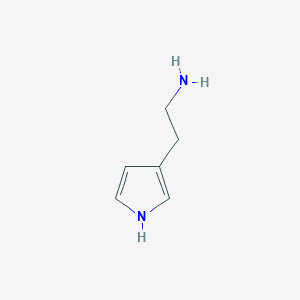
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
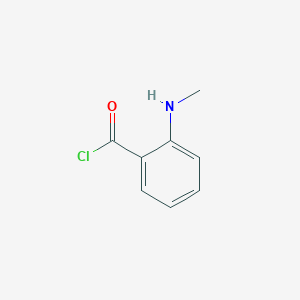
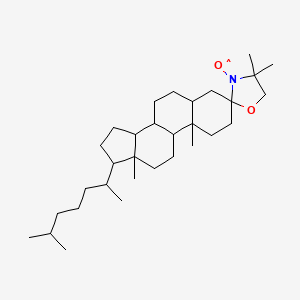
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
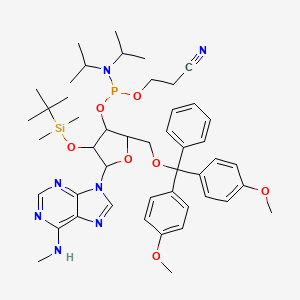

![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
